[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate
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Overview
Description
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorophenyl, dioxopyrrolidinyl, chlorophenylmethyl, and phenylcarbamimidothioate groups. Its diverse functional groups make it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the dioxopyrrolidinyl core: This step involves the cyclization of a suitable precursor under controlled conditions to form the dioxopyrrolidinyl ring.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the dioxopyrrolidinyl core.
Attachment of the chlorophenylmethyl group: This step involves the reaction of the intermediate with a chlorophenylmethyl reagent under specific conditions.
Formation of the phenylcarbamimidothioate group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamimidothioate group.
Reduction: Reduction reactions can occur at the carbonyl groups in the dioxopyrrolidinyl ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
3-(3,5-Difluorophenyl)propionic acid: This compound shares the fluorophenyl group but has a different core structure and functional groups.
Uniqueness
The uniqueness of [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications
Properties
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O2S/c25-17-8-6-16(7-9-17)15-27-24(28-19-4-2-1-3-5-19)32-21-14-22(30)29(23(21)31)20-12-10-18(26)11-13-20/h1-13,21H,14-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRYLLAHELVEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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